BDA-366 -

BDA-366

Catalog Number: EVT-253899
CAS Number:
Molecular Formula: C24H29N3O4
Molecular Weight: 423.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BDA-366 is a member of the class of anthraquinone that is 1,4-diamino-9,10-anthraquinone in which the two amino groups are carrying 3-(diethylamino)-2-hydroxypropyl and (oxiran-2-yl)methyl substituents. It exhibits anti-cancer properties. It has a role as an antineoplastic agent and an apoptosis inducer. It is an anthraquinone, an epoxide, a tertiary amino compound, a secondary amino compound and a secondary alcohol. It is functionally related to a 9,10-anthraquinone.
Overview

BDA-366 is a small molecule compound that acts as an antagonist of the Bcl-2 BH4 domain. It has garnered attention for its potential in cancer therapy by promoting apoptosis in cancer cells, particularly those that overexpress the anti-apoptotic Bcl-2 protein. The compound was developed as part of ongoing research into targeting Bcl-2's non-canonical functions, which are implicated in tumorigenesis and resistance to chemotherapy.

Source

BDA-366 was initially obtained from the Drug Synthesis and Chemistry Branch of the Developmental Therapeutics Program at the National Cancer Institute. It is often dissolved in dimethyl sulfoxide for experimental use .

Classification

BDA-366 is classified as an antineoplastic agent, specifically targeting the Bcl-2 family of proteins, which are crucial regulators of apoptosis. Its mechanism of action involves disrupting the function of Bcl-2, shifting its role from anti-apoptotic to pro-apoptotic, thereby facilitating cell death in malignant cells .

Synthesis Analysis

Methods

The synthesis of BDA-366 involves standard organic chemistry techniques, although specific synthetic routes are not detailed in available literature. The compound's design is based on structural modifications aimed at enhancing its binding affinity for the Bcl-2 BH4 domain. This includes modifications that increase hydrophobic interactions and improve conformational stability, allowing it to effectively disrupt Bcl-2's anti-apoptotic functions .

Technical Details

While exact synthetic procedures are not publicly disclosed, BDA-366's synthesis likely follows a multi-step organic synthesis approach, involving reactions such as amide coupling and possibly cyclization to form the core structure necessary for its biological activity.

Molecular Structure Analysis

Structure

BDA-366's molecular structure features a core scaffold that allows it to interact with the hydrophobic pocket of the Bcl-2 BH4 domain. The specific three-dimensional conformation is critical for its binding affinity and functional efficacy .

Data

Chemical Reactions Analysis

Reactions

BDA-366 primarily induces apoptosis through its interaction with Bcl-2, leading to a conformational change that exposes the BH3 domain. This process facilitates interactions with pro-apoptotic proteins such as Bax and Bak, ultimately triggering mitochondrial outer membrane permeabilization and subsequent cell death .

Technical Details

In vitro studies have demonstrated that treatment with BDA-366 results in significant alterations in cell viability and apoptosis rates across various cancer cell lines. Flow cytometry assays reveal increased exposure of the BH3 domain in treated cells, confirming the compound's mechanism of action .

Mechanism of Action

Process

The mechanism by which BDA-366 operates involves several key steps:

  1. Binding: The compound binds to the BH4 domain of Bcl-2.
  2. Conformational Change: This binding induces a structural rearrangement within Bcl-2, exposing its BH3 domain.
  3. Interaction with Pro-Apoptotic Factors: The exposed BH3 domain promotes interactions with pro-apoptotic factors like Bax and Bak.
  4. Apoptosis Induction: This cascade leads to mitochondrial dysfunction and apoptosis in cancer cells .

Data

Experimental data indicate that BDA-366 can significantly reduce phosphorylation levels at Ser70 on Bcl-2, further confirming its role in modulating Bcl-2's anti-apoptotic functions .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

BDA-366 exhibits stability under physiological conditions but may be sensitive to light or moisture, common traits among small molecule compounds used in biological research. Its solubility profile allows for effective delivery in cellular assays .

Applications

Scientific Uses

Mechanistic Insights into BDA-366 Activity

Molecular Targeting of Bcl-2 BH4 Domain

Structural Basis of Bcl-2 BH4 Domain Antagonism

BDA-366 (1,4-diamino-9,10-anthraquinone) binds the BH4 domain (residues 6–31) of Bcl-2 with high affinity (Ki = 3.3 ± 0.73 nM), as determined by fluorescence polarization assays and molecular dynamics simulations [1] [8]. The BH4 domain adopts an N-terminal amphipathic α-helical structure essential for Bcl-2’s anti-apoptotic function. Computational studies reveal that BDA-366 insertion triggers rotation of Pro127 and Trp30, forming π-π stacking interactions that stabilize the compound within a hydrophobic pocket [1] [6]. This binding induces allosteric disruption of the α3 helix, propagating conformational changes to the canonical BH3-binding groove (Fig. 1).

Table 1: Structural Interactions of BDA-366 with Bcl-2 BH4 Domain

ParameterDetails
Binding Affinity (K*i)3.3 ± 0.73 nM
Key ResiduesTrp30, Pro127 (π-π stacking)
Domain ImpactAllosteric disruption of α3 helix; BH3 groove occlusion
Method ValidationAccelerated molecular dynamics simulations; NMR-based docking [1]

Selectivity Profiling Against Bcl-2 Family Members

BDA-366 exhibits >100-fold selectivity for Bcl-2 over anti-apoptotic paralogs (Bcl-xL, Mcl-1, Bfl-1/A1). Competitive binding assays confirm no appreciable binding to Bcl-xL or Mcl-1 (Ki > 1,000 nM) [1] [3] [8]. This specificity arises from divergence in the BH4 domain sequence: Bcl-2 harbors a unique Trp30 residue absent in other family members, which is critical for BDA-366 anchoring. The compound’s anthraquinone core further limits off-target interactions, distinguishing it from pan-Bcl-2 inhibitors like navitoclax [6] [8].

Conformational Modulation of Bcl-2

Conversion of Bcl-2 from Anti-Apoptotic to Pro-Apoptotic Protein

BDA-366 binding induces a profound conformational switch in Bcl-2, transforming it into a pro-death protein. Flow cytometry using BH3 domain-specific antibodies demonstrates >60% exposure of the buried BH3 epitope in myeloma cells (RPMI8226, U266) after 0.5 μM BDA-366 treatment [6] [9]. This "unmasking" enables Bcl-2 to directly activate pro-apoptotic Bax, bypassing canonical BH3-only protein dependencies. Crucially, Bcl-2 mutations lacking the BH4 domain (ΔBH4) are resistant to BDA-366, confirming mechanistic reliance on BH4 engagement [1] [6].

Role of Bax Activation and Mitochondrial Apoptotic Pathways

The exposed BH3 domain of Bcl-2 recruits and oligomerizes Bax at mitochondrial membranes, triggering cytochrome c release [1] [3]. In Bax/BAK double-knockout cells, BDA-366 fails to induce apoptosis, confirming Bax-dependence [2] [3]. Mitochondrial depolarization assays show a >4-fold increase in JC-1 monomer/g-aggregate ratio within 6 hours, indicating early permeabilization. Notably, BDA-366 bypasses resistance to venetoclax (a BH3 mimetic) in diffuse large B-cell lymphoma (DLBCL) models, suggesting distinct Bax-activating mechanisms [2] [3].

Calcium Signaling and ER Stress Modulation

Disruption of Bcl-2/IP3R Interaction and Ca²⁺ Release

The Bcl-2 BH4 domain constitutively binds inositol 1,4,5-trisphosphate receptors (IP3Rs) at the endoplasmic reticulum (ER), suppressing pro-apoptotic Ca²⁺ release [7] [8]. BDA-366 competitively disrupts this interaction, as shown by co-immunoprecipitation assays where 0.5 μM treatment reduces Bcl-2/IP3R complex formation by >70% [8]. This liberates IP3Rs, elevating cytosolic Ca²⁺ by 2.5-fold within minutes (Fura-2 AM imaging) [3] [7]. ER Ca²⁺ depletion activates ER stress sensors (IRE1α, PERK), amplifying mitochondrial apoptosis via unfolded protein response (UPR) effectors like CHOP [4] [7].

Table 2: Calcium Signaling Effects of BDA-366

ParameterEffect of BDA-366Functional Consequence
Bcl-2/IP3R Binding↓ >70% (at 0.5 μM) [8]Loss of ER Ca²⁺ leak suppression
Cytosolic [Ca²⁺] Increase↑ 2.5-fold (Fura-2 AM assay) [3]Calpain activation; mitochondrial Ca²⁺ overload
ER Stress ActivationIRE1α phosphorylation ↑; CHOP expression ↑ [4]Synergistic induction of apoptosis

Crosstalk Between BH4 Domain Antagonism and ER-Mediated Apoptosis

BDA-366 integrates ER stress potentiation with direct mitochondrial apoptosis. In multiple myeloma cells, which exhibit chronic ER stress due to paraprotein overload, BDA-366 synergizes with proteasome inhibitors to amplify IRE1α-XBP1 signaling [4] [6]. ER-derived Ca²⁺ fluxes activate the calcineurin/NFAT pathway, downregulating Mcl-1 expression by >50% – an effect abrogated by Ca²⁺ chelators (BAPTA-AM) [2] [3]. Thus, BDA-366 exploits inherent MM vulnerabilities by simultaneously disabling Bcl-2 and inducing proteotoxic stress [6] [9].

Properties

Product Name

BDA-366

IUPAC Name

1-[[(2S)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[[(2S)-oxiran-2-yl]methylamino]anthracene-9,10-dione

Molecular Formula

C24H29N3O4

Molecular Weight

423.5 g/mol

InChI

InChI=1S/C24H29N3O4/c1-3-27(4-2)13-15(28)11-25-19-9-10-20(26-12-16-14-31-16)22-21(19)23(29)17-7-5-6-8-18(17)24(22)30/h5-10,15-16,25-26,28H,3-4,11-14H2,1-2H3/t15-,16-/m0/s1

InChI Key

JYOOEVFJWLBLKF-HOTGVXAUSA-N

SMILES

CCN(CC)CC(CNC1=C2C(=C(C=C1)NCC3CO3)C(=O)C4=CC=CC=C4C2=O)O

Synonyms

1-[[3-(Diethylamino)-2(S)-hydroxypropyl]amino]-4-[(2(S)-oxiranylmethyl)amino]-9,10-anthracenedione

Canonical SMILES

CCN(CC)CC(CNC1=C2C(=C(C=C1)NCC3CO3)C(=O)C4=CC=CC=C4C2=O)O

Isomeric SMILES

CCN(CC)C[C@H](CNC1=C2C(=C(C=C1)NC[C@H]3CO3)C(=O)C4=CC=CC=C4C2=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.